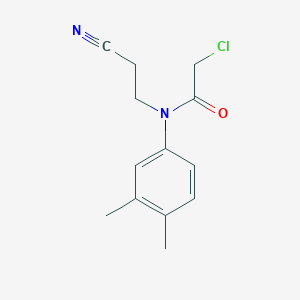

2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide

CAS No.: 324009-92-9

Cat. No.: VC5067590

Molecular Formula: C13H15ClN2O

Molecular Weight: 250.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 324009-92-9 |

|---|---|

| Molecular Formula | C13H15ClN2O |

| Molecular Weight | 250.73 |

| IUPAC Name | 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide |

| Standard InChI | InChI=1S/C13H15ClN2O/c1-10-4-5-12(8-11(10)2)16(7-3-6-15)13(17)9-14/h4-5,8H,3,7,9H2,1-2H3 |

| Standard InChI Key | QJDWWNYLGUJMCH-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)N(CCC#N)C(=O)CCl)C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide, reflecting its substituents:

-

A chloroacetamide backbone (Cl-CH₂-CONH-).

-

A 2-cyanoethyl group (-CH₂-CH₂-CN) attached to the nitrogen.

-

A 3,4-dimethylphenyl ring (C₆H₃(CH₃)₂-3,4) as the aromatic substituent .

Its molecular formula, C₁₃H₁₅ClN₂O, corresponds to a molecular weight of 250.72 g/mol .

Structural Characterization

Key identifiers include:

The dimethylphenyl group enhances lipophilicity, while the cyanoethyl moiety introduces polarity, balancing solubility in organic and aqueous media .

Table 1: Structural and Identifier Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 324009-92-9 | |

| Molecular Formula | C₁₃H₁₅ClN₂O | |

| Molecular Weight | 250.72 g/mol | |

| IUPAC Name | 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide | |

| Purity | ≥95% |

Synthesis and Reactivity

Synthetic Pathways

While explicit synthesis protocols are scarce in published literature, the compound is likely synthesized through amide coupling between 2-chloroacetyl chloride and N-(2-cyanoethyl)-3,4-dimethylaniline. Such reactions typically employ bases like triethylamine to neutralize HCl byproducts .

Reactivity and Functionalization

The compound’s reactivity is dominated by three sites:

-

Chloroacetamide Core: The chlorine atom is susceptible to nucleophilic substitution (e.g., with amines or thiols), enabling the formation of secondary amides or thioesters .

-

Cyanoethyl Group: The nitrile (-C≡N) can undergo hydrolysis to carboxylic acids or reduction to amines, expanding functionalization options .

-

Dimethylphenyl Ring: Electron-donating methyl groups activate the aromatic ring for electrophilic substitution, facilitating further derivatization .

These features make it a flexible building block for constructing complex molecules, particularly in drug discovery .

Applications in Pharmaceutical and Agrochemical Research

Role in Medicinal Chemistry

As an intermediate, this compound has been utilized in the synthesis of:

-

Kinase Inhibitors: Chloroacetamides are common motifs in ATP-competitive kinase inhibitors due to their ability to form hydrogen bonds with kinase active sites .

-

Anticancer Agents: Derivatives featuring chloroacetamide groups have shown promise in targeting cysteine residues in oncoproteins .

Agrochemical Applications

In agrochemistry, its derivatives may serve as:

-

Herbicides: Chloroacetamides are known to inhibit very-long-chain fatty acid (VLCFA) synthesis in weeds .

-

Insect Growth Regulators: The cyanoethyl group could interfere with chitin biosynthesis in insects .

| Application | Mechanism | Target |

|---|---|---|

| Kinase Inhibition | ATP-binding site competition | Cancer therapies |

| Herbicide Activity | VLCFA synthase inhibition | Weed control |

| Insect Growth Regulation | Chitin synthase disruption | Pest management |

Physical and Chemical Properties

Spectroscopic Profiles

While specific spectra (e.g., NMR, IR) are unavailable, analogs suggest:

-

¹H NMR: Signals for methyl groups (~2.2 ppm), aromatic protons (~6.8–7.2 ppm), and chloroacetamide protons (~4.0 ppm) .

-

IR: Stretches for C=O (~1650 cm⁻¹), C≡N (~2250 cm⁻¹), and C-Cl (~750 cm⁻¹) .

Future Research Directions

Unexplored Synthetic Routes

-

Catalytic Asymmetric Synthesis: Developing enantioselective methods to access chiral derivatives for drug discovery.

-

Green Chemistry Approaches: Solvent-free or microwave-assisted synthesis to improve yield and sustainability .

Biological Screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume